molecular formula C20H24N2O2 B11409654 2-(3,4-dimethoxyphenyl)-1-pentyl-1H-benzimidazole

2-(3,4-dimethoxyphenyl)-1-pentyl-1H-benzimidazole

Cat. No.: B11409654
M. Wt: 324.4 g/mol
InChI Key: KXALHLWBVCRUAM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-pentyl-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-pentyl-1H-benzimidazole typically involves the condensation of 3,4-dimethoxyaniline with a suitable aldehyde or ketone, followed by cyclization to form the benzimidazole ring. Common reagents used in this synthesis include acids or bases as catalysts, and the reaction is often carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-pentyl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-pentyl-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-pentyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-1-pentyl-1H-benzimidazole is unique due to its specific substitution pattern and the presence of the pentyl chain, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-pentylbenzimidazole

InChI

InChI=1S/C20H24N2O2/c1-4-5-8-13-22-17-10-7-6-9-16(17)21-20(22)15-11-12-18(23-2)19(14-15)24-3/h6-7,9-12,14H,4-5,8,13H2,1-3H3

InChI Key

KXALHLWBVCRUAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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